5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
説明
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a nucleoside analog characterized by a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at position 5 and a 2-C-methyl-beta-D-ribofuranosyl moiety at position 6. This structural modification distinguishes it from canonical nucleosides, as the 2'-methyl group on the ribose ring enhances metabolic stability by resisting enzymatic degradation . The compound’s molecular formula is C₁₂H₁₆N₄O₄, with a molecular weight of 304.28 g/mol. Its SMILES notation is OC1C(C(OC1CO)n3c2c(c(ncn2)N)cc3)(C)O, and its InChI key highlights the stereochemistry of the sugar moiety, critical for biological activity .
This compound is structurally analogous to tubercidin (7-deazapurine nucleoside), a known antitumor and antiviral agent, but with modifications that alter pharmacokinetic properties .
特性
IUPAC Name |
(2R,3R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOJGOZLKLNFY-YUTYNTIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ribofuranosyl group and the iodine atom. The key steps include:
Vorbrüggen Glycosylation: This reaction involves the coupling of a silylated nucleobase with a protected ribofuranose derivative under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
科学的研究の応用
Antiviral Applications
The compound has been studied for its antiviral properties, particularly against viral infections such as those caused by the hepatitis virus. Research indicates that purine nucleoside analogs can inhibit viral replication by mimicking natural nucleotides, thus interfering with viral RNA synthesis. Studies have shown that modifications to the ribofuranosyl moiety can enhance the bioactivity of these compounds against specific viruses.
Case Study:
In a study focusing on the antiviral efficacy of modified nucleosides, 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro. The mechanism was attributed to the compound's ability to be incorporated into viral RNA, leading to premature termination of RNA synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Purine nucleoside analogs are known to exhibit broad-spectrum antitumor effects by targeting various cellular pathways involved in cancer proliferation and survival.
Mechanism of Action:
- Inhibition of DNA Synthesis: The compound interferes with DNA replication by substituting for natural nucleotides during DNA synthesis.
- Induction of Apoptosis: It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
In preclinical trials involving human cancer cell lines, 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent cytotoxic effects, particularly against leukemia and solid tumor cells. The IC50 values indicated a promising therapeutic index compared to standard chemotherapeutic agents.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the pyrrolo[2,3-d]pyrimidine core or the ribofuranosyl sugar can significantly influence biological activity.
Synthesis and Chemical Properties
The synthesis of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several key steps that utilize microwave irradiation and palladium-catalyzed reactions to achieve high yields.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis with Pd catalyst | 65% | 150°C in dioxane/water mixture |
| Traditional heating method without microwave | 11% | 120°C in DMF |
作用機序
The mechanism of action of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleoside metabolism. The iodine atom and the modified sugar moiety contribute to its unique properties, allowing it to inhibit specific enzymes or interfere with nucleic acid synthesis . The compound may target enzymes like adenosine kinase or RNA-dependent RNA polymerase, leading to antiviral or anticancer effects .
類似化合物との比較
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives are a versatile class of nucleoside analogs with diverse biological activities. Below is a systematic comparison of the target compound with structurally and functionally related molecules.
Structural Modifications and Key Features
生物活性
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a purine nucleoside analogue with potential applications in cancer therapy and antiviral treatments. This compound has garnered attention due to its structural similarity to natural nucleosides, which allows it to interact with biological pathways involved in cell proliferation and metabolism.
- Chemical Formula : C12H15IN4O4
- Molecular Weight : 406.18 g/mol
- CAS Number : 847551-49-9
The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in nucleotide metabolism. It has been identified as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), which are crucial for de novo purine synthesis. This inhibition leads to depletion of ATP pools within cells, triggering apoptosis, particularly in folate receptor alpha-expressing tumor cells .
Antitumor Activity
Research has demonstrated that 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant antiproliferative effects against various cancer cell lines. One notable study indicated that the compound inhibited the growth of KB human tumor cells, with the growth inhibition being reversible by excess folic acid, suggesting a folate receptor-mediated uptake mechanism .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| KB Cells | 0.5 | Inhibition of GARFTase and AICARFTase |
| Chinese Hamster Ovary | 0.8 | Apoptosis induction via ATP depletion |
Antiviral Activity
In addition to its antitumor properties, this compound has shown promise as an antiviral agent. Its structural characteristics allow it to interfere with viral replication processes, making it a candidate for treating viral infections such as HIV and Hepatitis B .
Pharmacological Profile
The pharmacological profile of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine includes:
- Antiproliferative Effects : Significant inhibition of tumor cell growth.
- Antiviral Properties : Potential efficacy against various viruses.
- Mechanisms of Action :
- Dual inhibition of GARFTase and AICARFTase.
- Induction of apoptosis through ATP depletion.
Q & A
Q. Critical Conditions :
- Temperature Control : Iodination requires strict temperature control (-10°C to 0°C) to avoid side reactions.
- Anhydrous Environment : Glycosylation demands dry solvents (e.g., acetonitrile or DMF) to prevent hydrolysis of the ribofuranosyl donor.
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during glycosylation .
Advanced: How does the 2-C-methyl modification on the ribofuranosyl moiety influence pharmacokinetics and target binding compared to unmodified nucleosides?
Methodological Answer:
The 2-C-methyl group enhances metabolic stability and target affinity through:
- Resistance to Phosphorylases : The methyl group sterically hinders enzymatic cleavage by phosphorylases, extending half-life in vivo .
- Conformational Lock : The modification restricts ribose puckering to the C3'-endo conformation, mimicking the transition state of viral polymerase substrates (e.g., HCV NS5B) .
- Improved Lipophilicity : Increases membrane permeability, as shown in logP comparisons (ΔlogP = +0.8 vs. unmodified analogs) .
Q. Experimental Validation :
- Crystallography : Co-crystal structures with polymerases reveal tighter binding via hydrophobic interactions with the methyl group .
- Pharmacokinetic Profiling : In rodent models, the 2-C-methyl analog showed 3-fold higher AUC(0–24h) than non-methylated counterparts .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
Methodological Answer:
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Critical Observations |
|---|---|---|
| Purity | HPLC (254 nm) | Retention time: 12.3 min |
| Anomeric Configuration | 1H NMR | Coupling constant J = 4.8 Hz |
| Iodine Position | NOESY | Cross-peaks between H-5 and H-6 |
Advanced: What strategies resolve contradictions in biological activity between in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolite Identification : Use LC-MS/MS to track in vivo metabolites (e.g., deiodination products) that may antagonize activity .
- Prodrug Design : Introduce phosphoramidate or ester prodrugs to enhance bioavailability, as seen in HCV protease inhibitors .
- Tissue Distribution Studies : Radiolabel the compound (e.g., 125I) to quantify accumulation in target tissues vs. plasma .
Case Study :
In murine cancer models, poor in vivo efficacy correlated with rapid hepatic clearance. Prodrug modification (e.g., 5'-O-valyl ester) increased tumor uptake by 5-fold .
Advanced: How does iodine substitution at the 5-position affect the mechanism of action compared to other halogenated analogs?
Methodological Answer:
Iodine’s van der Waals radius (1.98 Å) and electronegativity enable unique interactions:
- DNA/RNA Polymerase Inhibition : Iodo-substituted analogs exhibit stronger intercalation with DNA duplexes (Kd = 0.8 µM vs. 2.1 µM for chloro analogs) due to enhanced π-stacking .
- Antiviral Selectivity : Against flaviviruses, 5-iodo derivatives show 10-fold lower IC50 than bromo analogs by disrupting viral RNA replication .
- Covalent Binding Potential : Iodine’s polarizability facilitates halogen bonding with kinase ATP pockets (e.g., JAK2 inhibition at 50 nM) .
Q. Experimental Design :
- Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics of iodo vs. bromo analogs to viral polymerases .
- Kinase Profiling Panels : Screen against 400 kinases to identify iodine-specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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